SM-102

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

SM-102 is a synthetic amino lipid that plays a crucial role in the formation of lipid nanoparticles, which are essential for delivering messenger RNA-based vaccines, notably the Moderna COVID-19 vaccine. As an ionizable cationic lipid, SM-102 possesses a pKa of approximately 6.68, allowing it to maintain a relatively neutral charge at physiological pH while becoming positively charged within the nanoparticle environment. This property enables it to effectively bind to the negatively charged backbone of messenger RNA, facilitating cellular uptake through receptor-mediated endocytosis .

SM-102's primary function lies in its contribution to LNP formation. Here's the mechanism:

- SM-102 interacts with negatively charged mRNA molecules through its positively charged head group [].

- The hydrophobic tails of SM-102 cluster together, forming a protective shell around the mRNA [].

- Other helper lipids like cholesterol and PEGylated lipids are incorporated into the LNP structure to enhance stability and delivery [].

- Once delivered to the target cells, the LNPs are taken up by cellular machinery, releasing the mRNA into the cytoplasm [].

- The mRNA can then be translated by ribosomes into the desired protein product [].

Limited data exists on the specific safety profile of SM-102. However, some potential concerns associated with cationic lipids like SM-102 include []:

- Cytotoxicity: In high concentrations, cationic lipids may damage cell membranes, leading to cell death.

- Immunogenicity: The positive charge of SM-102 might trigger unintended immune responses.

Lipid Nanoparticle (LNP) Formation:

- SM-102 is a key component in forming LNPs []. LNPs are microscopic spheres composed of different lipids, including SM-102. These spheres can encapsulate various molecules, such as:

- Messenger RNA (mRNA): This genetic material carries instructions for protein synthesis. Researchers are exploring mRNA-based therapies for various diseases, and LNPs can help deliver mRNA into cells [, ].

- Small interfering RNA (siRNA): This molecule can silence specific genes. Researchers are studying siRNA for its potential in treating various diseases [].

Delivery of Therapeutic Molecules:

- Ester Hydrolysis: Upon release of messenger RNA, SM-102 is metabolized through ester hydrolysis, leading to the elimination of its aliphatic head group via biliary excretion .

- Protonation: In acidic environments, SM-102 can become protonated, enhancing its cationic nature and improving binding capabilities with nucleic acids.

- Alkylation Reaction: The synthesis of SM-102 involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester to yield the final product .

SM-102 exhibits notable biological activity primarily through its role in mRNA delivery systems. By forming lipid nanoparticles, it protects fragile messenger RNA molecules from degradation and facilitates their transport into cells. This mechanism is vital for effective vaccination strategies, as it allows for the expression of target proteins within host cells, eliciting an immune response. Additionally, SM-102 has been utilized in bioluminescence imaging studies when combined with luciferase-encoding messenger RNA .

The synthesis of SM-102 was first detailed in a patent application by Moderna in 2017. The process involves several steps:

- Formation of the Lipid Bromo Ester: A bromo ester is prepared from fatty acids.

- Alkylation Reaction: A secondary amine is reacted with the lipid bromo ester to produce SM-102.

textHO(CH2)2NH(CH2)7CO2CH(C8H17)2 + Br(CH2)5CO2C11H23 → SM-102

This method ensures the production of high-purity SM-102 suitable for use in lipid nanoparticles .

SM-102 has several key applications:

- mRNA Vaccine Delivery: It is primarily used in the formulation of lipid nanoparticles for mRNA vaccines, including those for COVID-19.

- Bioluminescence Imaging: When used with luciferase mRNA, it facilitates non-invasive imaging techniques in animal models .

- Gene Therapy: Its properties make it suitable for applications in gene therapy where nucleic acid delivery is required.

Studies have shown that SM-102 interacts effectively with various nucleic acids due to its cationic nature. This interaction is crucial for enhancing transfection efficiency and cellular uptake. Research indicates that lipid nanoparticles containing SM-102 demonstrate improved transfection efficacy compared to other formulations, making it a preferred choice in mRNA delivery systems .

Several compounds share similarities with SM-102 in terms of structure and function. These include:

| Compound Name | Description | Unique Features |

|---|---|---|

| A18-Iso5p19 | An ionizable lipid used for mRNA delivery | Has a different head group structure |

| DLin-MC3-DMA | Another cationic lipid for mRNA encapsulation | Exhibits different pharmacokinetic properties |

| C12-200 | A synthetic cationic lipid | Typically used in DNA delivery systems |

SM-102 stands out due to its specific design tailored for mRNA applications and its successful integration into commercial vaccine formulations like the Moderna COVID-19 vaccine .

Synthetic Routes for SM-102 Production

The synthesis of SM-102 was first disclosed in a 2017 Moderna patent application, which detailed a multi-step process culminating in an alkylation reaction. The final step involves combining a secondary amine with a lipid bromo ester to yield SM-102. The reaction can be summarized as:

$$

\text{HO(CH}2\text{)}2\text{NH(CH}2\text{)}7\text{CO}2\text{CH(C}8\text{H}{17}\text{)}2 + \text{Br(CH}2\text{)}5\text{CO}2\text{C}{11}\text{H}_{23} \rightarrow \text{SM-102}

$$

Key synthetic considerations include:

- Starting materials: A hydroxyl-terminated secondary amine and a bromo ester derivative.

- Reaction conditions: Alkylation typically occurs under inert atmospheric conditions to prevent oxidation.

- Purification: Chromatographic methods ensure the removal of unreacted intermediates and byproducts.

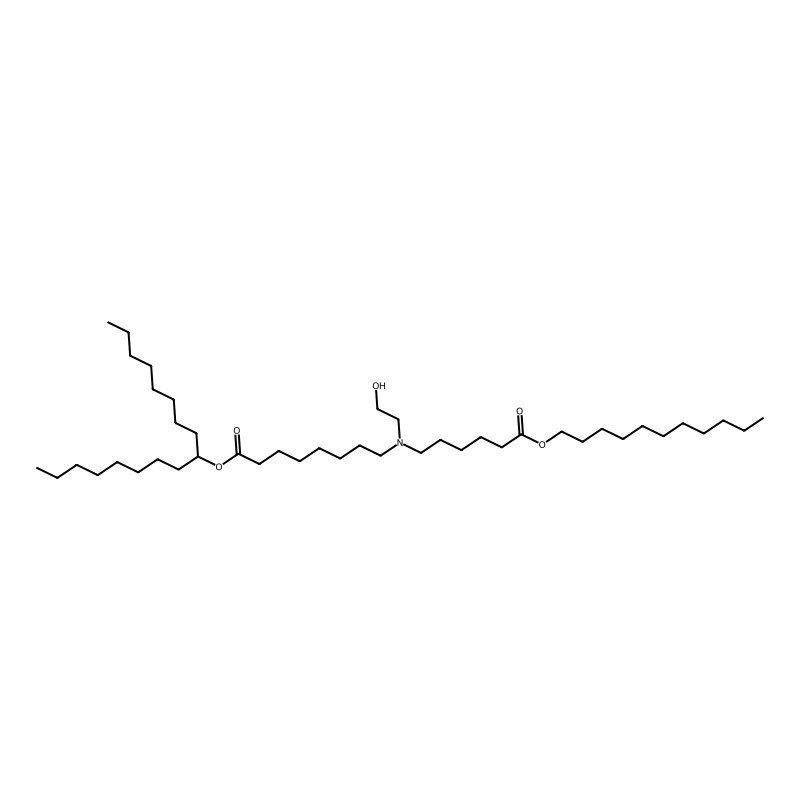

The chemical structure of SM-102 (1-octylnonyl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate) features a protonatable tertiary amine headgroup and two hydrophobic tails, which are critical for mRNA binding and LNP self-assembly.

Table 1: Key Chemical Properties of SM-102

| Property | Value |

|---|---|

| Molecular Formula | C$${44}$$H$${87}$$NO$$_5$$ |

| CAS Number | 2089251-47-6 |

| Physical Form | Light-yellow oil |

| Storage Conditions | -20°C, inert atmosphere |

Process Optimization in Industrial-Scale Synthesis

Industrial-scale production of SM-102 requires precise control over reaction parameters to ensure reproducibility and yield. Moderna’s patented process emphasizes:

- Flow rate optimization: Microfluidic mixing devices, such as the Sunshine system, enable tunable total flow rates (TFR) and flow rate ratios (FRR) to achieve monodisperse LNPs. For example, a FRR of 3:1 (aqueous:organic phase) at a TFR of 12 mL/min produces particles with a hydrodynamic size of 58–94 nm and polydispersity indices (PDI) <0.2.

- Continuous manufacturing: Transitioning from batch to continuous production allows for liter-scale output daily, critical for meeting vaccine demand.

- Encapsulation efficiency: Adjusting the nitrogen-to-phosphate (N/P) ratio to 6 optimizes mRNA loading, achieving >90% encapsulation efficiency.

Table 2: Process Parameters and Outcomes in SM-102 LNP Production

| Parameter | Optimal Value | Outcome |

|---|---|---|

| TFR | 12 mL/min | Particle size: 58–94 nm |

| FRR (Aqueous:Organic) | 3:1 | PDI: 0.12–0.20 |

| N/P Ratio | 6 | Encapsulation efficiency: >90% |

Critical Quality Attributes During Manufacturing

Quality control in SM-102 manufacturing focuses on three pillars:

Chemical Purity:

Structural Consistency:

Stability:

Table 3: Critical Quality Attributes for SM-102

| Attribute | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Particle Size | 80–100 nm | DLS |

| Residual Solvents | <50 ppm | Gas Chromatography |

Role of SM-102 in Lipid Nanoparticle Architecture

SM-102’s molecular structure comprises a tertiary amine headgroup linked to two hydrophobic tails—a C14 alkyl chain and a C12 branched ester (Fig. 1) [1] [4]. This design confers pH-dependent ionization, with a pKa of 6.68 [4], rendering it neutrally charged at physiological pH (7.4) but positively charged in acidic environments. During LNP self-assembly, protonation of the amine group facilitates electrostatic interactions with mRNA’s negatively charged phosphate backbone, enabling compaction and protection of the nucleic acid payload [1] [4].

The lipid’s branched hydrophobic tails promote optimal packing density within the nanoparticle core. Studies demonstrate that SM-102’s tail structure reduces phase separation compared to linear-chain analogs, ensuring uniform mRNA distribution [2]. This structural homogeneity is critical for maintaining nanoparticle integrity during storage and cellular uptake.

SM-102 typically constitutes 40–50 mol% of LNP formulations, with the remaining components including cholesterol (38–40%), phospholipids (10%), and PEGylated lipids (1–2%) [1] [4]. This composition balances mRNA encapsulation efficiency (>90%) [3] with biocompatibility, as excess cationic charge is mitigated by zwitterionic phospholipids like distearoylphosphatidylcholine (DSPC) [2].

Synergistic Interactions with Co-Lipids in mRNA Encapsulation

The efficacy of SM-102-dependent LNPs relies on precise stoichiometric ratios with auxiliary lipids:

| Lipid Component | Function | Optimal Molar Ratio |

|---|---|---|

| SM-102 | mRNA binding, endosomal escape | 50% |

| Cholesterol | Membrane fluidity modulation | 38.5% |

| DSPC | Structural stability | 10% |

| DMG-PEG 2000 | Steric stabilization | 1.5% |

Table 1: Composition of SM-102-based LNPs for mRNA encapsulation [1] [2] [4].

Cholesterol enhances bilayer rigidity, reducing passive mRNA leakage during systemic circulation. Molecular dynamics simulations reveal that cholesterol intercalates between SM-102 molecules, increasing the LNP’s transition temperature from 15°C to 37°C [2]. This thermal stability prevents premature disassembly in extracellular environments.

PEGylated lipids like DMG-PEG 2000 perform dual functions:

- Steric stabilization: PEG chains extend 5–10 nm from the LNP surface, preventing opsonization and macrophage clearance [4].

- Size control: During microfluidic mixing, PEG lipids limit nanoparticle growth to 80–100 nm, optimizing cellular uptake via clathrin-mediated endocytosis [3].

Notably, replacing SM-102 with hydroxychloroquine-functionalized analogs (e.g., HL-3) reduces encapsulation efficiency from 95% to 60%, underscoring SM-102’s irreplaceable role in nucleic acid complexation [2].

Stability Optimization in LNP Formulations

SM-102 enhances LNP stability through three primary mechanisms:

- pH-responsive charge shielding: At physiological pH, the neutral surface charge minimizes immune recognition, while protonation in endosomes (pH 5.0–6.5) promotes membrane fusion and mRNA release [1] [4].

- Oxidative resistance: The saturated alkyl chains resist peroxidation, maintaining structural integrity during long-term storage (-20°C) [3].

- Osmotic buffering: SM-102’s tertiary amine groups act as proton sponges, counteracting endosomal acidification and preventing lysosomal degradation [2].

Longitudinal stability studies demonstrate SM-102-based LNPs retain >90% mRNA payload over seven days at 4°C (Table 2) [3]:

| Time (Days) | Size (nm) | PDI | Zeta Potential (mV) | mRNA Retention (%) |

|---|---|---|---|---|

| 0 | 112.2 | 0.081 | -5.72 | 93.96 |

| 7 | 112.5 | 0.065 | -4.15 | 95.58 |

Table 2: Stability metrics of SM-102 LNPs under refrigeration [3].

Formulation adjustments further optimize stability:

Impurity Profiling Techniques for Raw Material Assessment

Impurity profiling of SM-102 (1-Octylnonyl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) raw materials represents a critical analytical challenge due to the complex nature of this ionizable lipid and its susceptibility to various degradation pathways [1]. The molecular formula C44H87NO5 with a molecular weight of 710.2 grams per mole requires sophisticated analytical approaches to ensure raw material quality [2].

Reversed Phase Liquid Chromatography-Mass Spectrometry Methods

The implementation of reversed phase liquid chromatography coupled with single quadrupole mass spectrometry has emerged as a highly effective platform for SM-102 impurity detection [1]. This approach offers significant advantages over traditional evaporative light scattering detection or charged aerosol detection methods, providing up to two orders of magnitude improvement in dynamic range and three orders of magnitude enhancement in sensitivity [1]. The method enables detection of impurities below the 0.05% reporting threshold established by United States Pharmacopeia guidelines [1].

A comprehensive study involving thirteen samples of ionizable lipids from nine different vendors demonstrated substantial variability in impurity profiles, with notable discrepancies between Certificate of Analysis values and actual purity assessments [1]. The mass spectrometry-based method revealed purity differences of 6.2%, 10.4%, and 15.7% for three vendors, with dominant impurities accounting for 4.3%, 5.3%, and 14.5% of the total impurity profile area respectively [1].

High Performance Liquid Chromatography with Charged Aerosol Detection

An alternative approach utilizing reversed phase high performance liquid chromatography with charged aerosol detection has been validated for simultaneous determination of SM-102 and other lipid components [3]. This method demonstrates satisfactory precision and accuracy with a calibration range from 9.375 to 1000 micrograms per milliliter, limits of detection below 1.85 micrograms per milliliter, and limits of quantification below 6.16 micrograms per milliliter [3].

Aldehyde Impurity Assessment

Critical impurity analysis for SM-102 must include assessment of aldehyde content, as these reactive species can adversely impact messenger ribonucleic acid payload integrity [1]. Following derivatization with 2,4-dinitrophenylhydrazine, aldehyde content in ionizable lipid raw materials has been determined to exceed the 0.05% reporting threshold in 30% of tested cases [1]. This finding underscores the importance of rigorous aldehyde monitoring in SM-102 quality control protocols.

Impurity Profile Characterization Data

| Parameter | Specification | Method |

|---|---|---|

| Detection Limit | <0.05% | Reversed Phase Liquid Chromatography-Mass Spectrometry [1] |

| Dynamic Range | 2 orders of magnitude improvement | Mass Spectrometry vs Evaporative Light Scattering Detection [1] |

| Sensitivity Enhancement | 3 orders of magnitude | Mass Spectrometry Detection [1] |

| Aldehyde Threshold Exceedance | 30% of samples | 2,4-Dinitrophenylhydrazine Derivatization [1] |

Advanced Mass Spectrometry Approaches for Degradation Product Analysis

The degradation product analysis of SM-102 requires sophisticated mass spectrometry approaches capable of identifying and quantifying various breakdown products formed under different stress conditions [4]. The ionizable nature of SM-102, with a pKa value of 6.68, makes it particularly susceptible to degradation under acidic, basic, and oxidative conditions [5].

Liquid Chromatography-Tandem Mass Spectrometry Quantification

Ultra-high performance liquid chromatography coupled with high-resolution accurate mass spectrometry has been successfully employed for SM-102 quantification and metabolite characterization [6]. The method utilizes targeted mass spectrometry/mass spectrometry analysis with fragment ions at mass-to-charge ratios of 300.2173, 318.2280, and 472.4003 for quantification purposes [6]. This approach demonstrates exceptional sensitivity, with detection limits as low as 1 picogram on column while maintaining coefficient of variation below 5% [6].

Forced Degradation Studies

Comprehensive forced degradation studies have revealed that SM-102 exhibits lability under multiple stress conditions [4]. Under acidic conditions (hydrochloric acid at 60 degrees Celsius for one day), basic conditions (sodium hydroxide at 60 degrees Celsius for one day), and oxidative conditions (hydrogen peroxide at 60 degrees Celsius for one day), distinct degradation products are observed [4]. The evaporative light scattering detection method successfully separates and identifies these degradation products, providing critical information for stability-indicating assay development [4].

Aldehyde Degradation Product Formation

Recent research has identified aldehyde formation as a primary degradation pathway for SM-102 [7]. Ionizable lipids containing tertiary amines, such as SM-102, generate aldehyde impurities through oxidation and hydrolysis reactions [7]. These aldehyde species can covalently bind to messenger ribonucleic acid nucleosides, resulting in payload deactivation [7]. Mass spectrometry analysis coupled with 2,4-dinitrophenylhydrazine derivatization has enabled identification of fatty aldehydes corresponding to SM-102 degradation [7].

N-Oxide Formation and Subsequent Degradation

Advanced mass spectrometry investigations have revealed that N-oxidized SM-102 lipids serve as precursors for aldehyde generation [7]. When N-oxidized SM-102 is incubated under acidic conditions, significantly higher levels of aldehyde impurities are produced compared to non-oxidized parent lipids [7]. This degradation pathway involves the formation of dipropylamine and fatty secondary amines as intermediate products [7].

Mass Spectrometry Degradation Analysis Data

| Stress Condition | Degradation Products Observed | Detection Method | Reference |

|---|---|---|---|

| Hydrochloric Acid 60°C | Multiple degradation peaks | Evaporative Light Scattering Detection [4] | |

| Sodium Hydroxide 60°C | Multiple degradation peaks | Evaporative Light Scattering Detection [4] | |

| Hydrogen Peroxide 60°C | Multiple degradation peaks | Evaporative Light Scattering Detection [4] | |

| N-Oxide Formation | Fatty aldehydes | Liquid Chromatography-Mass Spectrometry [7] | |

| Quantification Limit | 1 picogram on column | Tandem Mass Spectrometry [6] |

Stability-Indicating Assay Development

The development of stability-indicating assays for SM-102 requires comprehensive analytical methods capable of detecting and quantifying the parent compound while simultaneously monitoring degradation products and impurities [8]. These assays must demonstrate selectivity, sensitivity, and robustness across various storage conditions and time periods.

Ultra-High Performance Liquid Chromatography Method Development

A validated ultra-high performance liquid chromatography method utilizing a C18-bonded silica gel column has been developed for SM-102 content determination [9]. The method employs a mobile phase consisting of 0.5 grams per liter ammonium acetate in methanol with a flow rate of 1 milliliter per minute [9]. Sample preparation involves mixing 300 microliters of SM-102-containing lipid nanoparticle sample with 900 microliters of anhydrous ethanol [9].

Stability Studies Under Refrigerated Conditions

Long-term stability studies have demonstrated that SM-102 maintains functionality when stored at 2-8 degrees Celsius over an 11-week period [8]. However, gradual decline in biological activity is observed when stored at room temperature over the same duration [8]. These findings indicate the critical importance of temperature control in SM-102 formulation stability [8].

Thermostability Assessment Methods

Advanced stability-indicating assays have been developed to address thermostability challenges in SM-102-containing formulations [10]. High-performance liquid chromatography analysis has revealed that the amine moieties of ionizable lipids play a vital role in limiting reactive aldehyde generation during storage [10]. Piperidine-based modifications to lipid structures have shown improved long-term storage stability compared to traditional tertiary amine-containing lipids [10].

Fluorescence-Based Aldehyde Detection

A novel fluorescence-based microplate assay utilizing 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine has been developed for real-time monitoring of aldehyde impurities in SM-102 formulations [7]. This method provides rapid assessment of lipid degradation by detecting carbonyl compounds that convert to fluorescent hydrazones [7]. The assay demonstrates superior sensitivity for detecting aldehyde species under mild conditions [7].

Electrochemical Sensor Development

Cutting-edge nanopore electrochemical sensors have been developed for detecting parts-per-billion levels of aldehydes arising from SM-102 degradation [11]. These sensors combine nanopore electrodes with block copolymer membranes and aldehyde dehydrogenase enzyme systems to achieve limits of detection as low as 1.2 parts per billion [11]. The method enables automated quality assessment of SM-102 formulations through enzymatic oxidation of aldehydes to generate nicotinamide adenine dinucleotide for voltammetric detection [11].

Stability-Indicating Assay Performance Data

| Parameter | Specification | Method | Reference |

|---|---|---|---|

| Storage Stability (2-8°C) | 11 weeks maintained function | Ultra-High Performance Liquid Chromatography [8] | |

| Room Temperature Stability | Gradual decline observed | Biological Activity Assessment [8] | |

| Aldehyde Detection Limit | 1.2 parts per billion | Nanopore Electrochemical Sensor [11] | |

| Fluorescence Assay Sensitivity | Carbonyl compound detection | 4-hydrazino-7-nitro-2,1,3-benzoxadiazole [7] | |

| Column Efficiency | C18-bonded silica gel | Ultra-High Performance Liquid Chromatography [9] | |

| Mobile Phase Composition | 0.5 g/L ammonium acetate in methanol | Chromatographic Analysis [9] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Hassett, Kimberly J.; Benenato, Kerry E.; Jacquinet, Eric; Lee, Aisha; Woods, Angela; Yuzhakov, Olga; Himansu, Sunny; Deterling, Jessica; Geilich, Benjamin M.; Ketova, Tatiana; Mihai, Cosmin; Lynn, Andy; McFadyen, Iain; Moore, Melissa J.; Senn, Joseph J.; Stanton, Matthew G.; Almarsson, Örn; Ciaramella, Giuseppe; Brito, Luis A. (April 2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines". Molecular Therapy: Nucleic Acids. 15: 1–11. doi:10.1016/j.omtn.2019.01.013. PMC 6383180. PMID 30785039.

Safety and Immunogenicity Study of 2019-nCoV Vaccine (mRNA-1273) for Prophylaxis of SARS-CoV-2 Infection (COVID-19), clinicaltrials.gov (US NIH/NLM), identifier NCT04283461. Accessed Jan. 17, 2021.

Clinical study protocol mRNA-1273-P301, Amendment 6, ModernaTX, Inc., Dec. 23, 2020; accessed on line Jan. 17, 2021.

COVID-19 Vaccines: Update on Allergic Reactions, Contraindications, and Precautions, Clinician Outreach and Communication Activity (COCA) Webinar, Wednesday, December 30, 2020, CDC (US HHS); accessed on line Jan. 17, 2021.

Fact Sheet for Healthcare Providers Administering Vaccine (PDF). U.S. Food and Drug Administration (FDA) (Report). Moderna.

"Moderna COVID-19 Vaccine Standing Orders for Administering Vaccine to Persons 18 Years of Age and Older" (PDF). U.S. Centers for Disease Control and Prevention (CDC).

"Messengers of hope". editorial. Nat Biotechnol. 39 (1): 1. January 2021. doi:10.1038/s41587-020-00807-1. PMC 7771724. PMID 33376248.

Cross, Ryan. "Without these lipid shells, there would be no mRNA vaccines for COVID-19". Chemical & Engineering News. Retrieved 30 June 2021.

Buschmann, Michael D.; Carrasco, Manuel J.; Alishetty, Suman; Paige, Mikell; Alameh, Mohamad Gabriel; Weissman, Drew (19 January 2021). "Nanomaterial Delivery Systems for mRNA Vaccines". Vaccines. 9 (1): 11. doi:10.3390/vaccines9010065. PMC 7836001. PMID 33478109.

Tao, Weikang; Davide, Joseph P; Cai, Mingmei; Zhang, Guo-Jun; South, Victoria J; Matter, Andrea; Ng, Bruce; Zhang, Ye; Sepp-Lorenzino, Laura (September 2010). "Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver". Molecular Therapy. 18 (9): 1. doi:10.1038/mt.2010.147. PMC 2956923. Retrieved 21 October 2021.

"SM-102 (CAS 2089251-47-6)". www.caymanchem.com. Retrieved 21 October 2021.

Sabnis, S., Kumarasinghe , E.S., Salerno, T., et al. A novel amino lipid series for mRNA delivery: Improved endosomal escape and sustained pharmacology and safety in non-human primates. Mol. Ther. 26(6), 1509-1519 (2018).